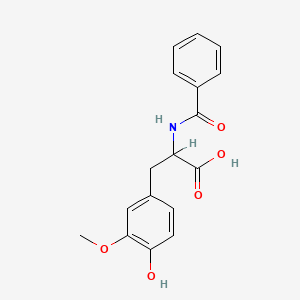

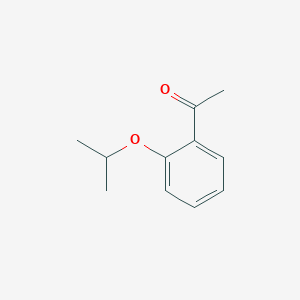

![molecular formula C14H21NO3 B1274555 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid CAS No. 435345-30-5](/img/structure/B1274555.png)

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of 3-amino-3-phenylpropanoic acid and related compounds has been explored in various studies. For instance, the synthesis of N,N-disubstituted β-amino acids with thiazole and aromatic substituents was achieved using the Hantzsch method, starting from N-phenyl-N-thiocarbamoyl-β-alanine, leading to compounds with antimicrobial activity and growth-promoting effects on rapeseed . Analogously, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized for their EP3 antagonist activity, with some showing efficacy against PGE(2)-induced uterine contraction in rats . Optically active analogs of these compounds were also synthesized, with a focus on metabolic stability and biological evaluation, highlighting the importance of rational drug design . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives was described, utilizing strategies such as the use of O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents .

Molecular Structure Analysis

The molecular structure of unnatural amino acids like 3-amino-3-(4-fluorophenyl)propionic acid has been studied using DFT and zwitterion models, aided by IR and Raman spectroscopy. These studies have revealed intra- and intermolecular hydrogen bonds, with the zwitterionic dimer structure being particularly stable. Electronic properties computed from NBO, AIM, and NCI methods have characterized the hydrogen bonds as medium strong .

Chemical Reactions Analysis

The chemical reactivity of 3-amino-3-phenylpropanoic acid derivatives has been explored in various contexts. For example, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid involved nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, indicating a multi-step process suitable for industrial-scale production . Similarly, the synthesis of 3,4-disubstituted aminobutyric acids involved hydrolysis of oxopyrrolidinecarboxylic acids, leading to the preparation of targeted γ-aminobutyric acid hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, revealed intermolecular hydrogen bonds, which can influence the compound's solubility and stability . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involved diastereoselective cyanohydrin formation, which is indicative of the compound's chiral nature and potential for specific biological interactions .

科学的研究の応用

-

Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives

- Application : These derivatives are used as SHP1 activators. SHP1 is a protein tyrosine phosphatase that negatively regulates several signaling pathways responsible for pathological cell processes in cancers .

- Method : The study reported a series of 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators .

- Results : The most potent compounds showed low micromolar activating effects (EC 50: 1.54–2.10 μM) for SHP1, with 7.63–8.79-fold maximum activation and significant selectivity over the closest homologue SHP2 (>32-fold). These compounds showed potent anti-tumor effects with IC 50 values of 1.65–5.51 μM against leukemia and lung cancer cells .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Biosynthesis of 3-Aminopropionic Acid from Fumaric Acid

- Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries .

- Method : This study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .

- Results : The study does not provide specific results or outcomes .

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Antimicrobial Candidates

- Application : These derivatives are synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

- Method : The study reports the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .

- One-Pot Biosynthesis of 3-Aminopropionic Acid from Fumaric Acid Using Recombinant Bacillus megaterium

- Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries . This study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .

- Method : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Divergent catalytic efficiencies between these two enzymes led to an imbalance between both enzyme reactions . In order to coordinate AspA and ADC expression levels, gene mining, optimization, and duplication strategies were employed . Additionally, culture cultivation conditions and biocatalysis process parameters were optimized .

- Results : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA . This study established a biocatalysis process for the production of 3-APA from FA using the whole cells of the recombinant B. megaterium .

特性

IUPAC Name |

3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10(2)7-8-18-12-5-3-11(4-6-12)13(15)9-14(16)17/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKEQAYQSYQPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389840 |

Source

|

| Record name | 3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |

CAS RN |

435345-30-5 |

Source

|

| Record name | 3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。